3-(hydroxymethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
3-(hydroxymethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as Methylthiouracil, is a heterocyclic organic compound that is widely used in scientific research. It is a member of the thiazolidinone family, which has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In
Wissenschaftliche Forschungsanwendungen
Supramolecular Structures
- Study 1 : Analyzed the supramolecular structures of compounds including 3-(hydroxymethyl)-5-(4-methylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one, revealing complex hydrogen bonding patterns and molecular assemblies. The study contributes to understanding molecular interactions and crystal engineering (Delgado et al., 2005).
Drug Design and Kinase Inhibition
- Study 2 : Explored the use of thiazolidin-4-one derivatives in drug design. The study identified potent inhibitors of protein kinase DYRK1A, demonstrating the potential of such compounds in treating neurological and oncological disorders (Bourahla et al., 2021).
Supramolecular Self-Assembly
- Study 3 : Investigated the supramolecular self-assembly of thioxothiazolidinone derivatives, including 3-aryl-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one derivatives. This study highlights the role of noncovalent interactions in stabilizing supramolecular frameworks, important in materials science and nanotechnology (Andleeb et al., 2017).
Antibacterial Activity
- Study 4 : Explored the antibacterial properties of analogs of 5-Arylidene-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one, demonstrating potential applications in developing new antimicrobial agents (Công et al., 2014).
Anticancer Activity
- Study 5 : Investigated the anticancer activity of BPT analogs, including 5-(4-methylbenzylidene)-2-phenylimino-1,3-thiazolidin-4-one. This study adds to the growing body of research on the potential of thiazolidinone derivatives in cancer treatment (Wu et al., 2006).
Inhibition of 17β-Hydroxysteroid Dehydrogenase
- Study 6 : Identified thiazolidinedione derivatives as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3, suggesting potential therapeutic applications in hormone-related conditions (Harada et al., 2012).
Glycosidase Inhibitory and Cytotoxic Activity
- Study 7 : Synthesized novel 2-(hydroxymethyl)-3-aryl-1,3-thiazolidin-4-ones, examining their glycosidase inhibitory activities and cytotoxicity, which is significant in pharmaceutical and biochemical research (Zhang Jin-chao, 2009).
Eigenschaften
IUPAC Name |
(5E)-3-(hydroxymethyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-8-2-4-9(5-3-8)6-10-11(15)13(7-14)12(16)17-10/h2-6,14H,7H2,1H3/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYARKVCIKGFFZ-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.